molecular formula C11H10ClN5S B11843737 4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B11843737
M. Wt: 279.75 g/mol
InChI Key: YALUTIZZBUNSCS-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, under reflux or microwave-assisted conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with potential loss of the chloro group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro or hydrazinyl groups.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to its specific combination of the imidazo[1,2-a]pyridine and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H10ClN5S

Molecular Weight

279.75 g/mol

IUPAC Name

[4-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H10ClN5S/c1-6-10(8-5-18-11(15-8)16-13)17-4-7(12)2-3-9(17)14-6/h2-5H,13H2,1H3,(H,15,16)

InChI Key

YALUTIZZBUNSCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C3=CSC(=N3)NN

Origin of Product

United States

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